Cas no 1780461-17-7 ((4-methoxy-1-benzothiophen-5-yl)methanol)

(4-Methoxy-1-benzothiophen-5-yl)methanol is a versatile synthetic intermediate with applications in pharmaceutical and material science research. Its benzothiophene core, functionalized with a hydroxymethyl group at the 5-position and a methoxy group at the 4-position, offers reactivity for further derivatization, such as esterification or oxidation. The electron-donating methoxy substituent enhances stability and influences electronic properties, making it valuable for designing bioactive compounds or optoelectronic materials. High purity and well-defined structure ensure reproducibility in synthetic workflows. This compound is particularly useful in medicinal chemistry for developing kinase inhibitors or heterocyclic scaffolds. Proper handling under inert conditions is recommended due to potential sensitivity of the alcohol moiety.
(4-methoxy-1-benzothiophen-5-yl)methanol structure
1780461-17-7 structure
Product Name:(4-methoxy-1-benzothiophen-5-yl)methanol
CAS No:1780461-17-7
MF:C10H10O2S
MW:194.250201702118
MDL:MFCD30164733
CID:5608455
PubChem ID:84665562
Update Time:2025-05-21

(4-methoxy-1-benzothiophen-5-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (4-methoxy-1-benzothiophen-5-yl)methano
    • Benzo[b]thiophene-5-methanol, 4-methoxy-
    • 1780461-17-7
    • EN300-8351665
    • (4-methoxy-1-benzothiophen-5-yl)methanol
    • MDL: MFCD30164733
    • Inchi: 1S/C10H10O2S/c1-12-10-7(6-11)2-3-9-8(10)4-5-13-9/h2-5,11H,6H2,1H3
    • InChI Key: YMTKEVVODVCNNM-UHFFFAOYSA-N
    • SMILES: C12=CC=C(CO)C(OC)=C1C=CS2

Computed Properties

  • Exact Mass: 194.04015073g/mol
  • Monoisotopic Mass: 194.04015073g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 57.7Ų

Experimental Properties

  • Density: 1.287±0.06 g/cm3(Predicted)
  • Boiling Point: 350.2±27.0 °C(Predicted)
  • pka: 13.86±0.10(Predicted)

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Additional information on (4-methoxy-1-benzothiophen-5-yl)methanol

Recent Advances in the Study of (4-methoxy-1-benzothiophen-5-yl)methanol (CAS: 1780461-17-7) and Its Applications in Chemical Biology and Medicine

In recent years, (4-methoxy-1-benzothiophen-5-yl)methanol (CAS: 1780461-17-7) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This compound, characterized by its benzothiophene core and methoxy-substituted aromatic ring, has shown promising potential in various therapeutic applications. The latest research has focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development and biomedical research.

The synthesis of (4-methoxy-1-benzothiophen-5-yl)methanol has been optimized to achieve higher yields and purity, as reported in recent studies. Advanced techniques such as palladium-catalyzed cross-coupling reactions and regioselective functionalization have been employed to enhance the efficiency of its production. These methodological improvements are critical for scaling up the synthesis process, which is essential for further preclinical and clinical evaluations.

Pharmacological studies have revealed that (4-methoxy-1-benzothiophen-5-yl)methanol exhibits notable bioactivity, particularly in modulating key signaling pathways involved in inflammation and cancer. For instance, recent in vitro and in vivo experiments have demonstrated its ability to inhibit the NF-κB pathway, which plays a central role in inflammatory responses. Additionally, the compound has shown antiproliferative effects against certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Mechanistic investigations have further elucidated the molecular interactions of (4-methoxy-1-benzothiophen-5-yl)methanol with biological targets. Structural-activity relationship (SAR) studies have identified the methoxy group and the hydroxyl moiety as critical for its bioactivity. These findings are instrumental in guiding the design of derivatives with enhanced potency and selectivity, paving the way for the development of novel therapeutics.

In the context of drug delivery, recent advancements have explored the formulation of (4-methoxy-1-benzothiophen-5-yl)methanol into nanoparticles and liposomes to improve its bioavailability and target specificity. These innovative approaches aim to overcome the challenges associated with its physicochemical properties, such as poor solubility, thereby enhancing its therapeutic efficacy.

Looking ahead, the ongoing research on (4-methoxy-1-benzothiophen-5-yl)methanol holds great promise for addressing unmet medical needs. Future studies are expected to focus on its clinical translation, including safety assessments and pharmacokinetic profiling. Furthermore, interdisciplinary collaborations will be crucial to fully exploit its potential in treating complex diseases such as cancer and chronic inflammatory conditions.

In conclusion, (4-methoxy-1-benzothiophen-5-yl)methanol (CAS: 1780461-17-7) represents a versatile and pharmacologically active compound with broad applications in chemical biology and medicine. The latest research underscores its therapeutic potential and highlights the importance of continued investigation to unlock its full clinical benefits.

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